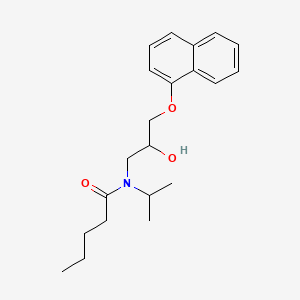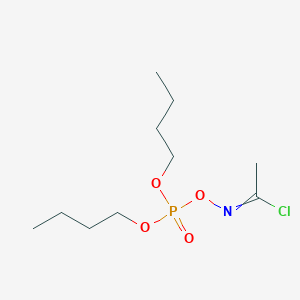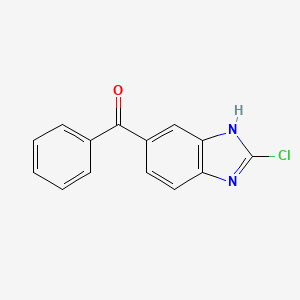
N-Valeroylpropranolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Valeroylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used to treat hypertension, angina, and other cardiovascular conditions. The addition of the valeroyl group to propranolol modifies its chemical properties, potentially altering its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Valeroylpropranolol can undergo various chemical reactions, including:
Oxidation: The valeroyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.
Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Valeric acid derivatives.
Reduction: Propranolol.
Substitution: Various acylated propranolol derivatives.
Scientific Research Applications
N-Valeroylpropranolol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
Atenolol: A selective beta-1 adrenergic antagonist.
Metoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Valeroylpropranolol is unique due to the presence of the valeroyl group, which may confer different pharmacokinetic properties compared to other beta-blockers. This modification can potentially lead to improved therapeutic profiles, such as longer duration of action or reduced side effects.
Properties
CAS No. |
111399-16-7 |
|---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3 |
InChI Key |
HRNVFJVOWMQWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)




![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)

